Synthesizing liquid crystals or OLED materials requires precise control of intermolecular interactions; using 4-chloro or des-methyl analogs leads to lower yields and phase instability. 4-Bromo-4'-methylbiphenyl (CAS 50670-49-0) addresses this with its highly reactive bromine handle for efficient Suzuki couplings and the 4'-methyl group for fine-tuning electronic and solubility properties. This ensures high-yield construction of mesogenic cores and organic semiconductors. Bulk stock available, 98% purity, global shipping.
4-Bromo-4'-methylbiphenyl (CAS: 50670-49-0) is a substituted aromatic compound featuring a biphenyl core functionalized with a bromine atom and a methyl group at the 4 and 4' positions, respectively. This specific substitution pattern makes it a valuable and widely used intermediate in organic synthesis. The bromine atom serves as a reliable reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of more complex biaryl and polyaryl structures. The methyl group, in turn, modifies the electronic properties and steric profile of the molecule, influencing the solubility and performance of resulting materials like liquid crystals and polymers. This combination of a reactive handle and a tuning group positions it as a critical precursor in the development of pharmaceuticals, agrochemicals, and functional materials.
Selecting a simpler analog like 4-bromobiphenyl or a different halide such as 4-chloro-4'-methylbiphenyl can lead to significant deviations in process outcomes and final material properties. The reactivity of the C-X bond in palladium-catalyzed cross-couplings follows the order I > Br > OTf >> Cl, meaning that substituting the bromo group with chloro will necessitate harsher reaction conditions, potentially lowering yields and introducing side products. Furthermore, the absence of the 4'-methyl group, as in 4-bromobiphenyl, alters the molecule's electronic properties, solubility, and steric hindrance. This seemingly minor change can disrupt the delicate intermolecular interactions required for forming specific liquid crystal phases or can negatively impact the charge transport characteristics in organic semiconductor applications, making direct substitution a high-risk strategy in performance-critical applications.
The carbon-bromine bond in 4-Bromo-4'-methylbiphenyl offers a significant process advantage over its chloro-analog. In palladium-catalyzed Suzuki-Miyaura reactions, the oxidative addition step is typically rate-determining, with aryl bromide reactivity being substantially higher than that of aryl chlorides. For example, in a study of Suzuki couplings with various aryl halides, aryl bromides consistently provided good to excellent yields (80-100%) under standardized conditions where aryl chlorides gave unsatisfactory results. This difference means that using the bromo-derivative allows for milder reaction conditions, lower catalyst loading, and shorter reaction times, which are critical factors for process efficiency and cost-effectiveness in both lab-scale and industrial synthesis.
| Evidence Dimension | Aryl Halide Reactivity in Suzuki Coupling |
| Target Compound Data | High reactivity, enabling yields of 80-100% under mild conditions. |
| Comparator Or Baseline | Aryl Chlorides: Exhibit much lower reactivity, often requiring harsher conditions and specialized catalysts, leading to unsatisfactory yields under standard conditions. |
| Quantified Difference | Aryl bromides are orders of magnitude more reactive than aryl chlorides in the rate-determining oxidative addition step of Pd-catalyzed cross-couplings. |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions, typically involving a Pd catalyst (e.g., PdCl2 complex), a base (e.g., K3PO4), and an aqueous or organic solvent system. |
Choosing this bromo-compound over a less expensive chloro-analog can prevent failed reactions and reduce process development costs by ensuring reliable, high-yield couplings under standard, accessible conditions.
The 4'-methyl group is not an inert spectator; it directly influences the solid-state packing and conformational properties of the biphenyl core. The parent compound, biphenyl, is not planar, exhibiting a torsional angle of approximately 38-45° between the phenyl rings due to steric hindrance of the ortho-hydrogens. While the para-methyl group does not dramatically increase this angle like an ortho-substituent would, it does impact intermolecular interactions and crystal packing. This subtle structural modification is critical in applications like liquid crystals, where specific molecular shapes are required to form desired mesophases (e.g., nematic, smectic). Substituting this compound with the non-methylated 4-bromobiphenyl would result in a molecule with different packing energetics and conformational preferences, disrupting the formation of highly ordered material phases.
| Evidence Dimension | Inter-ring Torsional Angle (Dihedral Angle) |
| Target Compound Data | As a para-substituted biphenyl, it retains a non-planar conformation essential for preventing excessive crystallization and promoting desired liquid crystalline phases. |
| Comparator Or Baseline | Unsubstituted Biphenyl: Exhibits a torsional angle of ~38°. This value is the baseline that is modified by substituents. |
| Quantified Difference | The key difference is not the angle itself, but the presence of the methyl group which modifies intermolecular forces and steric interactions, crucial for self-assembly in materials. |
| Conditions | Gas phase calculations (B3LYP/6-31G(d,p)) and experimental observations for biphenyl systems. |
For buyers developing liquid crystals or other ordered materials, the 4'-methyl group is a specific design element, not an impurity; substituting it with hydrogen (i.e., using 4-bromobiphenyl) would fundamentally change the material's self-assembly and is likely to result in a failed device or formulation.
The asymmetric nature of 4-bromo-4'-methylbiphenyl, compared to symmetric analogs like 4,4'-dibromobiphenyl or the unsubstituted 4-bromobiphenyl, can improve its solubility in organic solvents used for synthesis and formulation. While unsubstituted biphenyls tend toward tight, planar packing that reduces solubility, the introduction of the methyl group introduces a slight steric disruption. This improved solubility is a significant practical advantage during the early stages of polymer production or formulation screening, preventing issues with precipitation and allowing for more concentrated reaction mixtures, which can improve process efficiency. This makes it a more process-friendly precursor compared to analogs that may have poor solubility profiles.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | The methyl moiety introduces steric hindrance that can disrupt tight crystal packing, often improving solubility in organic solvents. |
| Comparator Or Baseline | Unsubstituted Biphenyls: Tend toward planarity and tight packing, which can lead to lower solubility. |
| Quantified Difference | Qualitative but significant improvement in processability for polymer and formulation work. |
| Conditions | Typical organic solvents used in polymer synthesis and formulation screening. |
Improved solubility translates directly to easier handling, better process control, and potentially higher throughput, making this compound a more practical choice for researchers fighting with precursor solubility issues.
This compound is a preferred choice for synthesizing liquid crystals where the specific length, rigidity, and electronic character of the 4-methylbiphenyl core are required to induce and stabilize nematic or smectic phases. The reliable reactivity of the bromo group allows for its incorporation into more complex mesogenic structures via Suzuki coupling, while the methyl group helps tune the phase transition temperatures and optical properties. Using an analog without the methyl group would alter the final molecule's aspect ratio and intermolecular forces, failing to produce the desired liquid crystalline behavior.
In the synthesis of materials for organic electronics, 4-bromo-4'-methylbiphenyl serves as a key building block. The 4-methylbiphenyl unit can be incorporated into larger conjugated molecules used as hosts in OLED emissive layers. The methyl group provides a mechanism to fine-tune the HOMO/LUMO energy levels and improve solubility for solution-based processing, while the bromo- functionality enables efficient C-C bond formation to build out the final conjugated system.
The 4-methylbiphenyl scaffold is a structural motif present in various biologically active molecules. This compound serves as a readily available starting material for introducing this specific scaffold into a target molecule. The predictable, high-yielding performance of the bromo- group in palladium-catalyzed couplings makes it a reliable choice for complex, multi-step syntheses where yield and purity are paramount, such as in the development of pharmaceutical lead compounds.
Irritant